molecular formula C25H24ClNO5 B296686 ethyl 2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

ethyl 2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Katalognummer B296686
Molekulargewicht: 453.9 g/mol
InChI-Schlüssel: LTVCBJRRSYRWJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, also known as DBCO-PEG4-alkyne, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of chromene, which is a heterocyclic organic compound that is widely used in medicinal chemistry. DBCO-PEG4-alkyne has been synthesized using various methods and has been shown to have potential applications in drug discovery, bioconjugation, and imaging.

Wirkmechanismus

The mechanism of action of ethyl 2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylatekyne is not well understood. However, it is believed that it acts as a cross-linker, forming stable covalent bonds between biomolecules and surfaces.
Biochemical and Physiological Effects:
ethyl 2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylatekyne has not been shown to have any significant biochemical or physiological effects on living organisms. However, it has been shown to be biocompatible and non-toxic, making it a promising candidate for use in biomedical applications.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of ethyl 2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylatekyne is its ease of use in bioconjugation experiments. It is a small molecule that can be easily synthesized and purified, making it a cost-effective option for researchers. However, one limitation of ethyl 2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylatekyne is its relatively low reactivity towards azide-containing molecules, which can limit its application in certain experiments.

Zukünftige Richtungen

There are several future directions for the use of ethyl 2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylatekyne in scientific research. One potential application is in the development of targeted drug delivery systems, where it can be used to attach drugs to specific biomolecules or surfaces. Another potential application is in the development of imaging agents, where it can be used to attach fluorescent dyes or other imaging molecules to biomolecules or surfaces. Overall, the unique properties of ethyl 2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylatekyne make it a promising candidate for further research and development in various scientific fields.

Synthesemethoden

The synthesis of ethyl 2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylatekyne involves the reaction of 4-chlorobenzyl alcohol with 2-hydroxyphenylacetic acid to form the ester intermediate. This intermediate is then reacted with ethyl glycinate hydrochloride to form the amide intermediate. Finally, the amide intermediate is reacted with 4-hydroxycoumarin to form ethyl 2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylatekyne.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylatekyne has been used in various scientific research applications. One of the most common applications is in bioconjugation, where it is used to attach biomolecules such as proteins and antibodies to surfaces or other biomolecules. This is done by reacting ethyl 2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylatekyne with an azide-containing molecule, resulting in a stable covalent bond.

Eigenschaften

Molekularformel

C25H24ClNO5

Molekulargewicht

453.9 g/mol

IUPAC-Name

ethyl 2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate

InChI

InChI=1S/C25H24ClNO5/c1-2-30-25(29)23-21(22-18(28)7-5-9-20(22)32-24(23)27)17-6-3-4-8-19(17)31-14-15-10-12-16(26)13-11-15/h3-4,6,8,10-13,21H,2,5,7,9,14,27H2,1H3

InChI-Schlüssel

LTVCBJRRSYRWJH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3OCC4=CC=C(C=C4)Cl)C(=O)CCC2)N

Kanonische SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3OCC4=CC=C(C=C4)Cl)C(=O)CCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.